molecular formula C13H22 B166505 Perhydrofluorene CAS No. 5744-03-6

Perhydrofluorene

Cat. No.: B166505
CAS No.: 5744-03-6
M. Wt: 178.31 g/mol
InChI Key: OLWAZOBRCQWWDB-UHFFFAOYSA-N
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Description

Perhydrofluorene, also known as dodecahydrofluorene, is an organic compound with the chemical formula C13H22. It is a fully hydrogenated derivative of fluorene, characterized by its saturated hydrocarbon structure. This compound is a colorless to pale yellow liquid that is relatively unstable and prone to oxidation when exposed to air and moisture . It is soluble in organic solvents such as benzene and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perhydrofluorene is typically synthesized through the catalytic hydrogenation of fluorene. The process involves the use of a platinum-on-alumina catalyst (Pt/Al2O3) under high pressure and temperature conditions. The hydrogenation reaction is carried out at a pressure of approximately 3.0 MPa and a temperature of around 573 K . The reaction proceeds as follows: [ \text{C}{13}\text{H}{10} + 6\text{H}2 \rightarrow \text{C}{13}\text{H}_{22} ]

Industrial Production Methods: Industrial production of this compound involves a two-step process. First, fluorene is synthesized through the alkylation of benzene with methane dichloride or by the intramolecular cyclization of halogen or boric acid-containing diphenyl methane derivatives . The resulting fluorene is then subjected to catalytic hydrogenation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Perhydrofluorene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form fluorene or other partially hydrogenated derivatives.

    Reduction: Further hydrogenation of this compound can lead to the formation of more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at the hydrogenated carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: Fluorene and partially hydrogenated derivatives.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Perhydrofluorene has several scientific research applications, including:

Comparison with Similar Compounds

    Fluorene: The parent compound of perhydrofluorene, characterized by its aromatic structure.

    Perfluorooctanoic Acid (PFOA): A perfluorinated compound with similar stability and resistance to degradation.

    Perfluorooctanesulfonic Acid (PFOS): Another perfluorinated compound with similar chemical properties.

Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts different chemical reactivity compared to its aromatic counterpart, fluorene.

Properties

IUPAC Name

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-fluorene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWAZOBRCQWWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871144
Record name Dodecahydro-1H-fluorene
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Molecular Weight

178.31 g/mol
Source PubChem
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CAS No.

5744-03-6
Record name Perhydrofluorene
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Record name Perhydrofluorene
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Record name PERHYDROFLUORENE
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Record name Dodecahydro-1H-fluorene
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Record name Perhydrofluorene
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Synthesis routes and methods

Procedure details

A sample of 0.5 g (2.8 mmol) 9-fluorenone (Aldrich, 98%), 0.15 g Au—Pd/SiO2/TiO2 catalyst and 5 ml tetrahydrofuran (Fisher, HPLC Grade) were placed in a 20 cc stirred tank reactor and the reactor was sealed. The reactor was connected to a manifold containing a vacuum source, high-pressure hydrogen source, and a high-pressure ballast. After evacuation of residual air from the manifold lines, hydrogen was purged through the reactor to displace the air from the reactor headspace. The mixture was hydrogenated at 110 psia H2 pressure and 70° C. for 16 hours. After cooling the reactor and venting the reactor to atmospheric pressure, the contents of the reactor were filtered to remove the catalyst. GC-MS analysis of the product showed complete conversion of 9-fluorenone to two products: fluorene (53.5%) and hexahydrofluorene (46.5%). To this solution of fluorene and hexahydrofluorene was added 0.15 g of a ruthenium supported on alumina catalyst (Engelhard, 5% Ru) and the slurry was returned to the reactor. The mixture was hydrogenated at 1000 psia H2 pressure and 190° C. for 4 hours. After cooling and venting the reactor to atmospheric conditions, the catalyst was removed by filtration. GC-MS analysis of the product solution showed >99% conversion and >99% selectivity to perhydrofluorene. The cis,cis isomer of perhydrofluorene was obtained with 96% selectivity based on the GC retention time vs. commercial perhydrofluorene (Aldrich, 97%). INADEQUATE 13C NMR of the commercial perhydrofluorene confirmed the cis-cis stereochemistry of the four methine carbons in the central ring: 22.1 ppm (s), 24.3 ppm (s), 24.4 ppm (s), 29.2 ppm (s), 35.3 ppm (s), 37.3 ppm (s), 43 ppm (s), confirmed the cis-cis stereochemistry of the four methine protons in the central ring as reported by R. Meusinger in J. Prakt. Chem. 339, 128 (1997).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Au Pd SiO2 TiO2
Quantity
0.15 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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